
(E)-3-(2-clorofenil)-N-(5-(3,4-dimetoxi fenil)-1,3,4-oxadiazol-2-il)acrilamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
(E)-3-(2-clorofenil)-N-(5-(3,4-dimetoxi fenil)-1,3,4-oxadiazol-2-il)acrilamida: ha demostrado un prometedor potencial anticancerígeno. Los investigadores han investigado sus efectos en líneas celulares tumorales y han encontrado que puede inhibir el crecimiento de células cancerosas e inducir la apoptosis (muerte celular programada). El mecanismo de acción del compuesto involucra la interferencia con vías celulares clave, convirtiéndolo en un candidato para el desarrollo de fármacos en oncología .
Propiedades Antiinflamatorias
La inflamación juega un papel crucial en diversas enfermedades, incluidos los trastornos autoinmunitarios y las afecciones crónicas. Los estudios sugieren que este compuesto posee propiedades antiinflamatorias al modular los mediadores inflamatorios. Los investigadores están explorando su potencial como agente terapéutico para afecciones como la artritis reumatoide y las enfermedades inflamatorias del intestino .
Efectos Antioxidantes
La estructura química del compuesto incluye un anillo oxadiazol, que contribuye a su actividad antioxidante. Los antioxidantes ayudan a proteger las células del estrés oxidativo y evitan el daño causado por los radicales libres. Las investigaciones han destacado su capacidad para eliminar los radicales libres y reducir el daño oxidativo, lo que la hace relevante para aplicaciones en salud y prevención de enfermedades .
Potencial Neuroprotector
Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, involucran daño neuronal y estrés oxidativo. Estudios preliminares indican que This compound puede tener efectos neuroprotectores. Podría potencialmente mitigar la muerte de células neuronales y mejorar la función cognitiva, aunque se necesita más investigación .
Actividad Antibacteriana
Los investigadores han explorado las propiedades antibacterianas del compuesto contra diversas cepas bacterianas. Muestra efectos inhibitorios contra bacterias Gram-positivas y Gram-negativas. Su estructura química única contribuye a su actividad antimicrobiana, convirtiéndolo en un candidato para nuevos antibióticos o agentes antibacterianos .
Aplicaciones Fotofísicas
Las propiedades fotofísicas del compuesto lo hacen interesante para aplicaciones en optoelectrónica y ciencia de materiales. Sus espectros de absorción y emisión sugieren un uso potencial en diodos orgánicos emisores de luz (OLED), sensores y otros dispositivos fotónicos. Los investigadores están investigando su comportamiento luminiscente y explorando formas de optimizar su rendimiento .
Estas aplicaciones resaltan la versatilidad y el potencial de This compound en diferentes dominios científicos. Ten en cuenta que la investigación en curso puede descubrir usos y mecanismos adicionales para este compuesto en el futuro. 🌟 .
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBGQKTEOEYLB-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
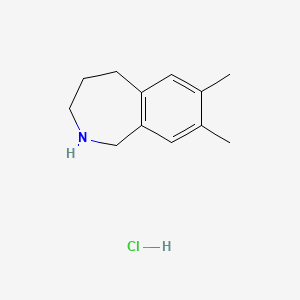

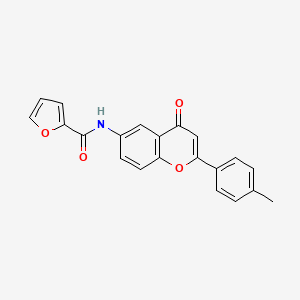
![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)
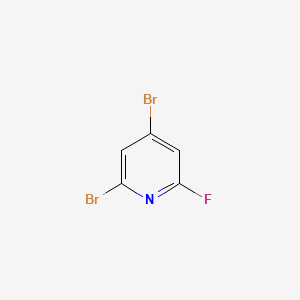
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)
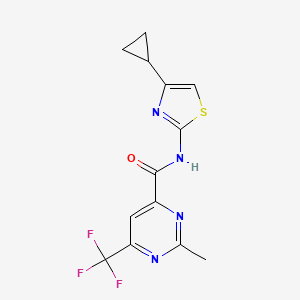
![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
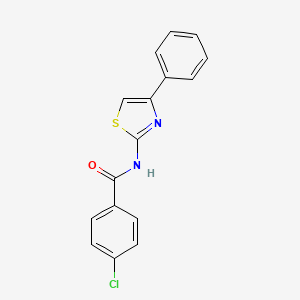
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)
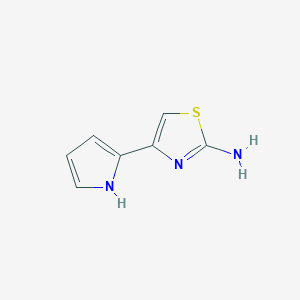
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)
